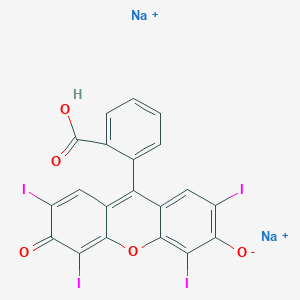
PKG1|A activator 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PKG1|A activator 3 is a small molecule activator of cGMP-dependent protein kinase 1 alpha (PKG1α). This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. PKG1α plays a crucial role in regulating smooth muscle function, vascular tone, and platelet aggregation, making it a valuable target for drug development .
Preparation Methods
The synthesis of PKG1|A activator 3 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically includes:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through a series of reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled conditions to form the final product.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity
Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.
Chemical Reactions Analysis
PKG1|A activator 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under specific conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with different functional groups.
Scientific Research Applications
PKG1|A activator 3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the activation mechanisms of PKG1α and its role in various biochemical pathways.
Biology: Researchers use this compound to investigate the physiological and pathological roles of PKG1α in cellular processes such as smooth muscle relaxation, platelet aggregation, and vascular tone regulation.
Medicine: The compound has potential therapeutic applications in treating cardiovascular diseases, pulmonary arterial hypertension, and other conditions related to vascular dysfunction.
Industry: This compound can be used in the development of new drugs targeting PKG1α, as well as in the production of diagnostic tools and assays for research and clinical purposes
Mechanism of Action
PKG1|A activator 3 exerts its effects by binding to an allosteric site on PKG1α, which is proximal to the low-affinity nucleotide-binding domain. This binding displaces the switch helix, leading to the activation of PKG1α. The activated PKG1α then phosphorylates various substrates, including vasodilator-stimulated phosphoprotein (VASP), which plays a role in smooth muscle relaxation and anti-proliferative effects in human pulmonary arterial smooth muscle cells .
Comparison with Similar Compounds
PKG1|A activator 3 is unique compared to other similar compounds due to its ability to activate PKG1α through a cGMP-independent pathway. This distinguishes it from traditional cGMP mimetics and synthetic peptides that activate PKG1α by mimicking the effects of cGMP. Similar compounds include:
cGMP Mimetics: These compounds activate PKG1α by increasing cGMP levels, which then bind to and activate the kinase.
Synthetic Peptides: Peptides like S1.1 activate PKG1α by binding to specific domains on the kinase, leading to its activation
This compound’s unique mechanism of action and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H26Cl2N2O6 |
|---|---|
Molecular Weight |
545.4 g/mol |
IUPAC Name |
4-[[(2S,3S)-3-[(1S)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C27H26Cl2N2O6/c28-21-11-20(12-22(29)14-21)25(16-32)37-24-7-4-10-30(26(24)17-5-2-1-3-6-17)15-19-9-8-18(27(33)34)13-23(19)31(35)36/h1-3,5-6,8-9,11-14,24-26,32H,4,7,10,15-16H2,(H,33,34)/t24-,25+,26-/m0/s1 |
InChI Key |
REDPQDQMPNUDEP-NXCFDTQHSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](N(C1)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C3=CC=CC=C3)O[C@H](CO)C4=CC(=CC(=C4)Cl)Cl |
Canonical SMILES |
C1CC(C(N(C1)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C3=CC=CC=C3)OC(CO)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


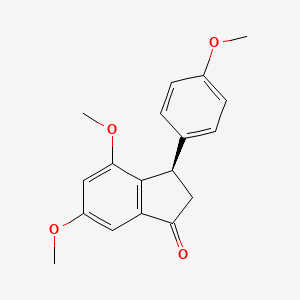
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)

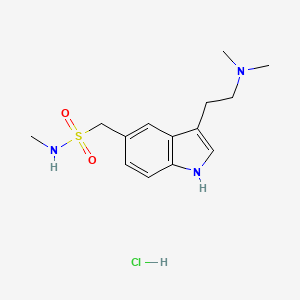
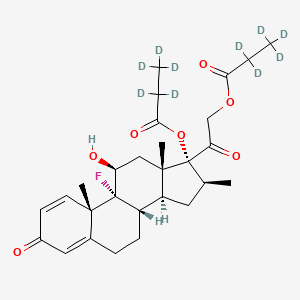

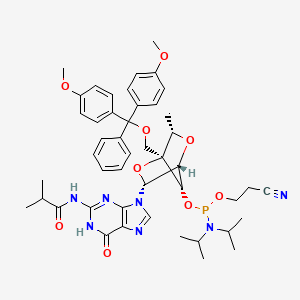
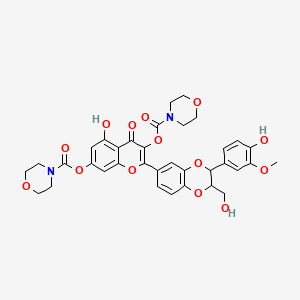
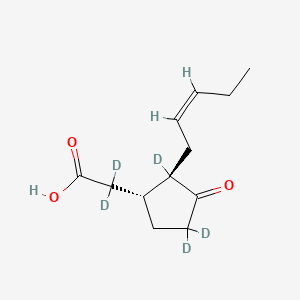
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)
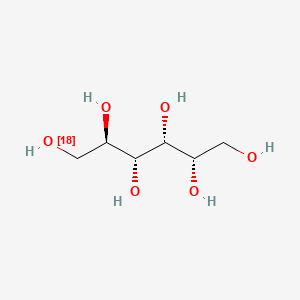
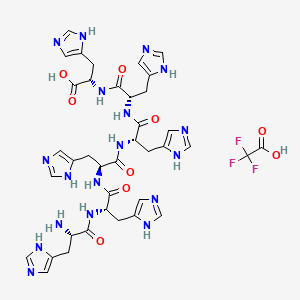
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
